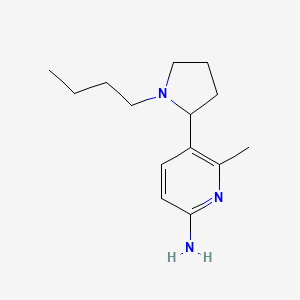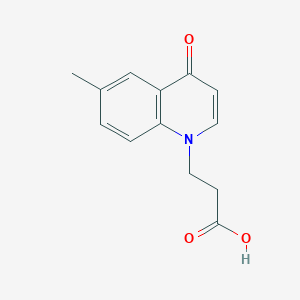
4-Methyl-6-(piperidin-4-yl)pyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-(piperidin-4-yl)pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(piperidin-4-yl)pyrimidin-2(1H)-one typically involves the use of organolithium reagents. A common method includes the nucleophilic attack on pyrimidines using N-methylpiperazine, which is highly regioselective and favors the formation of C-4 substituted products . The reaction conditions often involve the use of tetrahydrofuran (THF) as a solvent and low temperatures (around -78°C) to ensure regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of regioselective synthesis using organolithium reagents can be scaled up for industrial applications. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-6-(piperidin-4-yl)pyrimidin-2(1H)-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution (SNAr) reactions, especially at the C-4 position.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include N-methylpiperazine and organolithium reagents.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield C-4 substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-(piperidin-4-yl)pyrimidin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the design of novel heterocyclic compounds with potential biological activities, such as antimicrobial, antiviral, and antitumor properties.
Chemical Biology: It is employed in the construction of compound libraries for high-throughput screening and drug discovery.
Wirkmechanismus
The mechanism of action of 4-Methyl-6-(piperidin-4-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating their potential as antifibrotic agents . The compound may interact with collagen prolyl 4-hydroxylases and other enzymes involved in collagen synthesis and degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities, such as antifibrotic and antitumor properties.
4,6-Disubstituted Pyrimidines: These compounds are synthesized using similar regioselective methods and have applications in medicinal chemistry and pharmacology.
Uniqueness
4-Methyl-6-(piperidin-4-yl)pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which enhances its binding affinity with certain molecular targets. The presence of the piperidin-4-yl group at the C-6 position and the methyl group at the C-4 position contribute to its distinct pharmacological profile and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H15N3O |
|---|---|
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
6-methyl-4-piperidin-4-yl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O/c1-7-6-9(13-10(14)12-7)8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
ATZBCJUZBKUIDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=O)N1)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11805092.png)

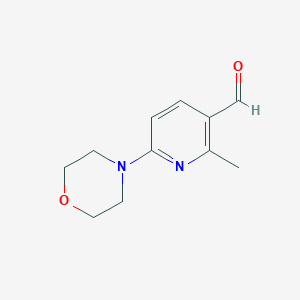
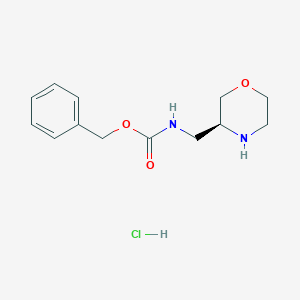
![4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylic acid](/img/structure/B11805112.png)
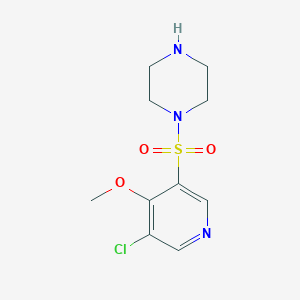

![Piperazin-1-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B11805131.png)
